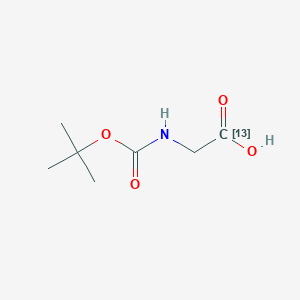

Boc-Glycine-13C

Description

The exact mass of the compound N-(tert-Butoxycarbonyl)glycine-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583878 | |

| Record name | N-(tert-Butoxycarbonyl)(1-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97352-64-2 | |

| Record name | N-(tert-Butoxycarbonyl)(1-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97352-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Glycine-13C: Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Glycine-13C is a stable isotope-labeled form of the amino acid glycine, where one or more carbon atoms are replaced with the non-radioactive isotope carbon-13. The "Boc" refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom, which is a common strategy in peptide synthesis to prevent unwanted reactions. This isotopic labeling makes this compound an invaluable tool in a variety of research applications, particularly in the fields of proteomics, metabolomics, and structural biology. Its use allows for the precise tracking and quantification of glycine and its metabolic products, as well as the detailed structural analysis of peptides and proteins. This guide provides a comprehensive overview of the technical aspects of this compound, its primary uses, and detailed experimental protocols.

Core Properties of this compound

The physical and chemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key quantitative data for commercially available this compound variants.

| Property | Boc-Glycine-1-13C | Boc-Glycine-2-13C | Boc-Glycine-1,2-13C2 |

| Molecular Formula | C6[13C]H13NO4 | C6[13C]H13NO4 | C5[13C]2H13NO4 |

| Molecular Weight | 176.18 g/mol [1] | 176.18 g/mol | 177.17 g/mol |

| CAS Number | 97352-64-2[1] | 145143-02-8 | Not readily available |

| Isotopic Purity | ≥99 atom % 13C | ≥99 atom % 13C | ≥97-99 atom % 13C |

| Chemical Purity | ≥98% | ≥98% | ≥98% |

| Melting Point | 86-89 °C (lit.) | Not readily available | 82-92 °C |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |

| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. |

Primary Research Applications

The primary utility of this compound lies in its application as a tracer and a tool for structural elucidation in complex biological systems.

Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently used in Boc-chemistry-based solid-phase peptide synthesis (SPPS) to introduce a stable isotope label at a specific glycine residue within a peptide sequence. This allows the synthesized peptide to be used as an internal standard for quantitative mass spectrometry or for structural studies by NMR spectroscopy. The Boc protecting group is acid-labile and is removed at each cycle of peptide elongation, while the side chains are protected with more acid-stable groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of 13C-labeled glycine into a peptide or protein allows for specific signals to be observed in 13C NMR spectra. This is particularly useful for studying the structure and dynamics of proteins. Glycine, being the simplest amino acid, often resides in flexible regions of proteins, and labeling it can provide unique insights into protein conformation and mobility. The 13C label enhances the NMR signal, facilitating the determination of structural constraints.

Mass Spectrometry (MS)-Based Proteomics and Metabolomics

In quantitative proteomics, peptides labeled with this compound can serve as internal standards to accurately quantify the absolute or relative abundance of their unlabeled counterparts in complex biological samples. This is a key component of techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), although in SILAC the label is typically introduced metabolically rather than through chemical synthesis. In metabolomics, 13C-labeled glycine can be introduced into cellular systems to trace its metabolic fate through various biochemical pathways, a technique known as metabolic flux analysis.[2][3][4] This allows researchers to understand how metabolic pathways are altered in different physiological or pathological states, such as in cancer.

Experimental Protocols

The following are detailed methodologies for the key applications of this compound.

Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) of a 13C-Glycine Labeled Peptide

This protocol outlines the manual synthesis of a peptide with a 13C-labeled glycine residue using Boc chemistry.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc chemistry comparison, if needed)

-

Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

-

First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

-

-

Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Add a solution of 10% DIEA in DMF and agitate for 2 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Boc group.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., anhydrous HF) to cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Boc-SPPS Workflow for 13C-Glycine Labeled Peptide Synthesis.

NMR Spectroscopic Analysis of a 13C-Glycine Labeled Peptide

This protocol describes the general steps for acquiring and analyzing NMR spectra of a peptide containing a 13C-labeled glycine.

Materials:

-

Purified 13C-Glycine labeled peptide

-

NMR buffer (e.g., phosphate buffer in D2O or H2O/D2O mixture)

-

NMR spectrometer equipped with a cryogenic probe

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in the NMR buffer to a final concentration suitable for NMR spectroscopy (typically 0.1-1 mM).

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Tune and match the NMR probe for 1H, 13C, and 15N (if applicable) frequencies.

-

Acquire a one-dimensional (1D) 13C NMR spectrum to identify the resonance of the labeled glycine carbon.

-

Acquire two-dimensional (2D) heteronuclear correlation spectra, such as a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment. This will correlate the 13C nucleus of the glycine with its attached proton(s), confirming the location of the label.

-

Acquire other 2D and three-dimensional (3D) NMR experiments as needed for structural determination (e.g., NOESY, TOCSY, HNCO, etc.).

-

-

Data Processing and Analysis:

-

Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the chemical shifts of the resonances, starting with the known labeled glycine residue.

-

Use the spectral data to determine structural constraints (e.g., through-space distances from NOESY spectra) and analyze the dynamics of the peptide.

-

Workflow for NMR Analysis of a 13C-Glycine Labeled Peptide.

Metabolic Flux Analysis Using 13C-Labeled Glycine

This protocol provides a general workflow for tracing the metabolism of glycine in cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium deficient in glycine

-

13C-labeled Glycine

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., cold methanol)

-

Extraction solution (e.g., methanol/water/chloroform mixture)

-

LC-MS or GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing 13C-labeled glycine as the sole source of glycine.

-

Incubate the cells for a time course to allow for the incorporation and metabolism of the labeled glycine.

-

-

Metabolite Quenching and Extraction:

-

Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Quench metabolism by adding a cold quenching solution.

-

Extract the intracellular metabolites using a suitable extraction solvent.

-

-

Sample Analysis by Mass Spectrometry:

-

Analyze the metabolite extracts using LC-MS or GC-MS to separate and detect the metabolites.

-

Acquire mass spectra to determine the mass isotopomer distributions of glycine and its downstream metabolites.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

Calculate the metabolic fluxes through the relevant pathways.

-

Workflow for Metabolic Flux Analysis using 13C-Glycine.

Conclusion

This compound is a versatile and powerful tool for modern scientific research. Its applications in peptide synthesis, NMR spectroscopy, and mass spectrometry have enabled significant advances in our understanding of protein structure and function, as well as cellular metabolism. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this important stable isotope-labeled compound in their work. As analytical technologies continue to improve in sensitivity and resolution, the utility of this compound and other isotopically labeled molecules is poised to expand even further, opening up new avenues for scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Boc-Glycine-¹³C: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for Boc-Glycine-¹³C. This valuable isotopic-labeled amino acid derivative is crucial for a range of applications, including peptide synthesis and metabolic research. While specific quantitative stability data for Boc-Glycine-¹³C is not extensively available in the public domain, this guide synthesizes established principles of Boc-protecting group chemistry and outlines detailed experimental protocols to empower researchers to generate robust stability profiles.

Core Stability Profile and Storage

N-tert-butoxycarbonyl (Boc) protected amino acids, including Boc-Glycine-¹³C, exhibit a well-understood stability profile. The Boc group is notably labile to acidic conditions, readily cleaved to yield the free amine, isobutylene, and carbon dioxide.[] Conversely, it demonstrates significant stability under neutral and basic conditions.[] Exposure to high temperatures can also lead to the thermal removal of the Boc protecting group.[3][4]

Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term integrity of Boc-Glycine-¹³C:

| Parameter | Recommended Condition | Source(s) |

| Temperature | Refrigerated (+2°C to +8°C) | [5] |

| Atmosphere | Desiccated | |

| Light | Protect from light |

When stored as a solid under these conditions, Boc-amino acids are generally considered to have a long shelf life. However, for solutions, particularly in protic solvents, the stability may be more limited, with recommended storage at -20°C for up to one month or -80°C for up to six months.

Understanding Degradation Pathways

The primary degradation pathway for Boc-Glycine-¹³C involves the cleavage of the Boc protecting group. This can be initiated by acid or heat.

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid of glycine, which then decomposes to glycine and carbon dioxide. Thermal degradation is believed to proceed through a similar fragmentation mechanism.

Proposed Experimental Protocol for Forced Degradation Studies

To generate quantitative stability data and identify potential degradation products, a forced degradation study is essential. The following protocol is a comprehensive template based on ICH guidelines that can be adapted by researchers. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials and Methods

-

API: Boc-Glycine-¹³C

-

Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC-grade acetonitrile, and water.

-

Equipment: HPLC with UV and Mass Spectrometry (MS) detectors, pH meter, calibrated oven, photostability chamber.

Stress Conditions

2.1. Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve Boc-Glycine-¹³C in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C.

-

Base Hydrolysis: Dissolve Boc-Glycine-¹³C in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C.

-

Neutral Hydrolysis: Dissolve Boc-Glycine-¹³C in water to a final concentration of 1 mg/mL. Incubate at 60°C.

2.2. Oxidative Degradation

-

Dissolve Boc-Glycine-¹³C in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature, protected from light.

2.3. Thermal Degradation

-

Solid State: Store solid Boc-Glycine-¹³C in a calibrated oven at 80°C.

-

Solution State: Prepare a 1 mg/mL solution of Boc-Glycine-¹³C in acetonitrile/water (1:1) and store in a calibrated oven at 80°C.

2.4. Photolytic Degradation

-

Expose solid Boc-Glycine-¹³C and a 1 mg/mL solution in acetonitrile/water (1:1) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

Sampling and Analysis

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.

Data Presentation

The quantitative data generated from these studies should be summarized in tables to facilitate comparison of the degradation under different stress conditions.

| Stress Condition | Time (hours) | % Degradation of Boc-Glycine-¹³C | Major Degradation Products (and % Area) |

| 0.1 M HCl, 60°C | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| 0.1 M NaOH, 60°C | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| 3% H₂O₂, RT | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| Thermal (Solid), 80°C | 0 | ||

| 24 | |||

| 48 | |||

| Photolytic (Solution) | - |

Conclusion

While Boc-Glycine-¹³C is a stable compound when stored under the recommended conditions, it is susceptible to degradation under acidic and high-temperature environments. This technical guide provides a framework for understanding its stability profile and offers a detailed protocol for conducting forced degradation studies. By following these guidelines, researchers can ensure the integrity of their starting materials and generate the necessary data to support their research and development activities.

References

- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | Semantic Scholar [semanticscholar.org]

- 5. Glycine-ð-ð¡-Boc (¹³Câ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CNLM-2412-0.1 [isotope.com]

Understanding the Isotopic Enrichment of Boc-Glycine-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic enrichment of Boc-Glycine-¹³C, a critical tool in modern biomedical research and drug development. From its synthesis to its application as a metabolic tracer, this document offers detailed methodologies, quantitative data, and visual representations of relevant biological pathways to support researchers in leveraging this powerful isotopically labeled amino acid.

Introduction to Isotopic Enrichment and Boc-Glycine-¹³C

Stable isotope labeling with non-radioactive isotopes like carbon-13 (¹³C) has become an indispensable technique in the life sciences.[1] By replacing a common ¹²C atom with a heavier ¹³C isotope, researchers can trace the metabolic fate of molecules within complex biological systems without the safety concerns associated with radioactive isotopes.[1] Boc-Glycine-¹³C, a glycine derivative protected with a tert-butyloxycarbonyl (Boc) group, is a versatile building block in peptide synthesis and a valuable tracer in metabolic studies.[2][3] Its defined isotopic enrichment allows for precise quantification in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing unparalleled insights into biochemical pathways and drug metabolism.[4]

Synthesis and Purification of Boc-Glycine-¹³C

The synthesis of Boc-Glycine-¹³C is typically achieved by reacting ¹³C-labeled glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. This process yields N-tert-butoxycarbonyl-glycine-¹³C with high purity and isotopic enrichment.

Experimental Protocol: Synthesis of Boc-Glycine-¹³C

This protocol is adapted from established methods for the Boc protection of amino acids.

Materials:

-

Glycine-¹³C (specify labeling, e.g., Glycine-1-¹³C, Glycine-2-¹³C, or Glycine-¹³C₂,¹⁵N)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Water (deionized)

-

n-Hexane

-

Dioxane or Ethyl Acetate

-

Hydrochloric acid (HCl) (3M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a reaction flask, dissolve 18.1 g of Glycine-¹³C in 100 ml of water with stirring.

-

Basification: Adjust the solution to an alkaline pH (≥10) by adding a 0.01 mol/L solution of sodium hydroxide or a solution of sodium bicarbonate.

-

Boc Protection: Add 8 g of (Boc)₂O to the reaction mixture and stir for 2 hours. Repeat this addition twice more at 2-hour intervals, for a total of three additions and a 6-hour reaction time.

-

Extraction of Impurities: Transfer the reaction mixture to a separatory funnel and extract three times with 12 ml of n-hexane to remove any unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to 3 with 3M hydrochloric acid.

-

Product Extraction: Extract the acidified aqueous layer three times with 0.6 L of dioxane or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) until neutral. Dry the organic layer over anhydrous sodium sulfate for 10 hours.

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.

-

Crystallization: Add 60 ml of n-hexane to the concentrated product and stir to induce crystallization.

-

Final Product: Collect the crystalline Boc-Glycine-¹³C by filtration and dry under vacuum. A yield of approximately 94% can be expected.

Quantitative Data: Synthesis and Product Specifications

| Parameter | Value | Reference |

| Starting Material | Glycine-¹³C | |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | |

| Typical Yield | 93-95% | |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | >98% | |

| Appearance | White to off-white solid | |

| Melting Point | 86-89 °C |

Analytical Characterization of Boc-Glycine-¹³C

Accurate characterization of the isotopic enrichment and purity of Boc-Glycine-¹³C is crucial for its effective use. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy directly detects the ¹³C nucleus, providing information about the position and extent of labeling.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of Boc-Glycine-¹³C in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Observe Nucleus: ¹³C.

-

Decoupling: Proton decoupling (e.g., Waltz-16).

-

Reference: Tetramethylsilane (TMS) or the solvent peak.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum. The chemical shifts of the carbonyl carbons are sensitive to the solvent polarity.

-

For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the nuclei between scans.

-

-

Data Analysis:

-

Integrate the signals corresponding to the ¹³C-labeled and unlabeled carbon atoms to determine the isotopic enrichment.

-

The expected chemical shifts for the carbonyl and methylene carbons of glycine should be observed with splitting patterns indicative of ¹³C-¹³C coupling if both carbons are labeled.

-

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it a highly sensitive method for determining isotopic enrichment.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Boc-Glycine-¹³C in a solvent compatible with the chromatography system (e.g., water/acetonitrile with 0.1% formic acid).

-

Chromatography:

-

Instrument: High-performance liquid chromatograph (HPLC).

-

Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating amino acids and their derivatives.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is commonly used.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Data Acquisition: Acquire full scan mass spectra to observe the molecular ions of both the labeled ([M+H]⁺ or [M-H]⁻) and any unlabeled Boc-Glycine.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio of the molecular ion. A shift in the m/z value corresponding to the number of ¹³C atoms incorporated will be observed.

-

Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.

-

| Analytical Technique | Parameter | Expected Result |

| ¹³C NMR | Chemical Shift (Carbonyl) | ~176.5 ppm (α-form), ~174.6 ppm (γ-form) in solid state |

| Chemical Shift (Methylene) | Varies with solvent | |

| LC-MS | Molecular Ion (¹²C) | [M+H]⁺ = 176.0917 Da |

| Molecular Ion (¹³C₂) | [M+H]⁺ = 178.0983 Da |

Application in Tracing Metabolic Pathways: The Glycine Cleavage System

Boc-Glycine-¹³C, after cellular uptake and deprotection, can be used to trace the metabolic fate of glycine. A key pathway involving glycine is the Glycine Cleavage System (GCS), a mitochondrial enzyme complex that plays a central role in one-carbon metabolism.

The GCS catalyzes the degradation of glycine to CO₂, NH₃, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit is crucial for the biosynthesis of purines, thymidylate, and methionine. By using ¹³C-labeled glycine, researchers can track the incorporation of the labeled carbon into these essential biomolecules, providing insights into the activity of the GCS and one-carbon metabolism in various physiological and pathological states, including cancer.

Glycine Cleavage System Workflow

The following diagram illustrates the flow of substrates and products through the Glycine Cleavage System.

Caption: Workflow of the Glycine Cleavage System.

Conclusion

Boc-Glycine-¹³C is a powerful and versatile tool for researchers in the fields of drug development, metabolic research, and proteomics. Its well-defined synthesis and the precision of modern analytical techniques allow for accurate tracing of the metabolic fate of glycine in complex biological systems. This guide provides the fundamental knowledge and detailed protocols necessary for the effective utilization of Boc-Glycine-¹³C, from its preparation to its application in elucidating critical metabolic pathways like the Glycine Cleavage System. The continued application of such isotopically labeled compounds will undoubtedly lead to further advancements in our understanding of cellular metabolism and the development of novel therapeutic strategies.

References

- 1. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis of 13C- and 15N-labelled tert-butoxycarbonyl (boc) glycines and glycine amides as precursors and simple models of backbone-labelled peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Probing Protein Dynamics with Boc-Glycine-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-tert-Butoxycarbonyl-Glycine-¹³C (Boc-Glycine-¹³C) in the study of protein dynamics. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, site-specific incorporation of ¹³C-labeled glycine residues offers a high-resolution window into the conformational fluctuations that govern protein function, ligand binding, and enzymatic activity. This guide details the underlying principles, experimental workflows, data analysis, and a case study to illustrate the utility of this powerful technique.

Introduction to Protein Dynamics and NMR

Proteins are not static entities but rather dynamic molecules that sample a range of conformations to carry out their biological functions. These motions occur over a wide spectrum of timescales, from picoseconds to seconds, and are crucial for processes such as enzyme catalysis, signal transduction, and molecular recognition. NMR spectroscopy is a powerful technique for characterizing protein dynamics at atomic resolution in a near-native solution environment.

By strategically introducing stable isotopes like ¹³C into a protein, specific nuclei can be monitored to report on their local environment and motional properties. Glycine, with its unique conformational flexibility, often resides in functionally important loop regions or at protein-protein interfaces, making it an excellent probe for dynamic events. The use of Boc-Glycine-¹³C in solid-phase peptide synthesis or its de-protected form in recombinant protein expression allows for the precise placement of this isotopic label.

Properties and Synthesis of Boc-Glycine-¹³C

Boc-Glycine-¹³C is a commercially available amino acid derivative where one or both of the glycine carbons are replaced with the ¹³C isotope. The tert-Butoxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.

Table 1: Properties of Common Boc-Glycine-¹³C Isotopologues

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity |

| Boc-Gly-OH-1-¹³C | 97352-64-2 | 176.18 | >99% |

| Boc-Gly-OH-2-¹³C | Not widely available | - | - |

| Boc-Gly-OH-¹³C₂ | 12352209 | 177.17 | >99% |

The synthesis of Boc-derivatives of ¹³C-labeled glycines can be achieved through a direct approach from the corresponding bromoacetates[1]. These labeled precursors are then suitable for incorporation into peptides and proteins.

Experimental Workflow for Protein Dynamics Studies using ¹³C-Glycine

The overall workflow for studying protein dynamics using site-specifically incorporated ¹³C-glycine involves several key stages, from protein production to NMR data analysis.

Experimental Protocols

Protocol 1: Incorporation of ¹³C-Glycine into a Recombinant Protein in E. coli

This protocol outlines the steps for producing a protein with site-specific ¹³C-glycine labels using an auxotrophic E. coli strain.

-

Strain Selection: Utilize an E. coli strain auxotrophic for glycine (e.g., a glyA mutant).

-

Starter Culture: Grow a starter culture of the transformed E. coli strain overnight in a rich medium (e.g., LB).

-

Minimal Medium Preparation: Prepare M9 minimal medium. For selective glycine labeling, supplement the medium with all other 19 unlabeled amino acids and the desired ¹³C-labeled glycine.

-

Main Culture Growth: Inoculate the minimal medium with the starter culture and grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Protein Expression: Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

-

Protein Purification: Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Verification of Incorporation: Confirm the incorporation of ¹³C-glycine using mass spectrometry.

Protocol 2: NMR Relaxation Experiments

This protocol provides a general outline for acquiring ¹³C NMR relaxation data.

-

Sample Preparation: Prepare a concentrated (~0.5-1.0 mM) and highly pure sample of the ¹³C-labeled protein in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock signal.

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹³C frequencies. Optimize the shim settings to achieve narrow and symmetrical line shapes.

-

Resonance Assignment: Assign the ¹³C chemical shift of the labeled glycine residue using a combination of 2D and 3D heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, HNCO, HN(CA)CO).

-

T₁ and T₂ Measurement: Acquire a series of 2D ¹H-¹³C HSQC-based experiments with varying relaxation delays to measure the longitudinal (T₁) and transverse (T₂) relaxation times of the glycine ¹³C nucleus.

-

¹H-¹³C NOE Measurement: Record two sets of 2D ¹H-¹³C HSQC spectra, one with and one without proton presaturation, to measure the heteronuclear Nuclear Overhauser Effect (NOE).

-

CPMG Relaxation Dispersion (Optional): To probe slower, microsecond-to-millisecond timescale dynamics, perform Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments. These experiments measure the effective transverse relaxation rate (R₂eff) as a function of the CPMG pulse frequency.

Quantitative Data and Analysis

The analysis of NMR relaxation data provides quantitative insights into the amplitude and timescale of motions at the labeled glycine site.

Table 2: Representative ¹³C Relaxation Parameters for a Glycine Residue in a Protein

| Parameter | Value | Interpretation |

| T₁ (s) | 1.2 | Reports on fast (ps-ns) timescale motions. |

| T₂ (ms) | 50 | Sensitive to both fast and slower (µs-ms) motions. |

| ¹H-¹³C NOE | 0.75 | Indicates the degree of motional restriction on the ps-ns timescale. A value less than the theoretical maximum (~0.8) suggests internal motion. |

| Rex (s⁻¹) | 5.0 | The contribution to the transverse relaxation rate from chemical exchange, indicating the presence of µs-ms timescale dynamics. This is derived from CPMG experiments. |

Note: These are representative values and will vary depending on the protein, its size, the specific location of the glycine, and experimental conditions.

The "model-free" formalism developed by Lipari and Szabo is commonly used to analyze T₁, T₂, and NOE data. This analysis yields parameters such as the generalized order parameter (S²), which describes the spatial restriction of the C-H bond vector, and the effective correlation time (τₑ) for internal motions.

CPMG relaxation dispersion data can be fitted to various models to extract kinetic and thermodynamic parameters of the exchange process, including the exchange rate (kₑₓ) and the population of the minor conformational state (p₈).

Case Study: Probing Enzyme Dynamics with γ-Glutamyl-[1-¹³C]glycine

A powerful application of ¹³C-labeled glycine is in studying enzyme kinetics and mechanisms in real-time. For instance, γ-glutamyl-[1-¹³C]glycine has been used as a molecular probe to detect the activity of γ-glutamyl transpeptidase (GGT) in vivo[2][3]. GGT is an enzyme that plays a crucial role in glutathione metabolism.

The enzymatic reaction involves the transfer of the γ-glutamyl group from a donor substrate (like glutathione or γ-glutamyl-[1-¹³C]glycine) to an acceptor molecule. In the absence of a suitable acceptor, the γ-glutamyl moiety is transferred to water (hydrolysis).

In this reaction, the cleavage of the γ-glutamyl bond leads to the formation of [1-¹³C]Glycine, which has a distinct ¹³C chemical shift from the parent substrate. By monitoring the appearance of the [1-¹³C]Glycine signal and the disappearance of the γ-glutamyl-[1-¹³C]glycine signal over time using real-time NMR, the kinetics of the GGT enzyme can be precisely determined[1][4]. This approach provides valuable information on enzyme activity, substrate specificity, and the effects of inhibitors, which is highly relevant for drug development.

Conclusion

The site-specific incorporation of Boc-Glycine-¹³C into proteins provides a powerful tool for investigating protein dynamics with atomic-level precision. By combining isotopic labeling with advanced NMR relaxation experiments, researchers can gain detailed insights into the conformational landscape of proteins and its role in biological function. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to design and execute effective studies to unravel the complexities of protein dynamics.

References

Decoding the Certificate of Analysis: A Technical Guide to Boc-Glycine-¹³C

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern research, enabling precise tracking and quantification in a multitude of applications, from metabolic flux analysis to quantitative proteomics. Boc-Glycine-¹³C, a derivative of the simplest amino acid, glycine, protected with a tert-butyloxycarbonyl (Boc) group and enriched with a carbon-13 isotope, is a key reagent in many of these advanced studies. A thorough understanding of its quality and purity, as detailed in the Certificate of Analysis (CoA), is paramount for the integrity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of how to interpret the CoA for Boc-Glycine-¹³C, detailing the analytical methodologies employed and the significance of the data presented.

Representative Certificate of Analysis: Boc-Glycine-¹³C

A typical Certificate of Analysis for Boc-Glycine-¹³C provides a summary of the physical and chemical properties of a specific batch. The following tables consolidate representative quantitative data you would expect to find.

Table 1: General Properties and Identification

| Parameter | Specification | Result |

| Product Name | Boc-Glycine-¹³C | Conforms |

| CAS Number | 97352-64-2 | Conforms |

| Molecular Formula | C₆¹³CH₁₃NO₄ | Conforms |

| Molecular Weight | 176.18 g/mol | Conforms |

| Appearance | White to off-white solid | White solid |

| Melting Point | 86-89 °C | 87.5 °C |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C |

| ¹H NMR | Conforms to structure | Conforms | Conforms |

| ¹³C NMR | Conforms to structure | Conforms | Conforms |

Table 3: Elemental Analysis

| Element | Theoretical (%) | Actual (%) |

| Carbon (C) | 47.72 | 47.68 |

| Hydrogen (H) | 7.44 | 7.49 |

| Nitrogen (N) | 7.95 | 7.91 |

Experimental Protocols: The Foundation of Quality Assurance

The data presented in the CoA are the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of Boc-Glycine-¹³C and to identify and quantify any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 210 nm.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: The sample solution is injected into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Verification

Objective: To confirm the molecular weight of Boc-Glycine-¹³C and to determine the percentage of ¹³C isotopic enrichment.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in negative ion mode is often suitable for carboxylic acids.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL) and may be infused directly or injected via an LC system.

-

Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion [M-H]⁻.

-

Analysis:

-

Molecular Weight Verification: The observed m/z of the monoisotopic peak is compared to the theoretical m/z of the ¹³C-labeled compound.

-

Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks (e.g., the peak for the fully ¹³C-labeled molecule and the peak for the unlabeled molecule) are used to calculate the atom percent enrichment of ¹³C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Boc-Glycine-¹³C and to ensure the absence of significant organic impurities.

¹H NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: The sample is dissolved in the deuterated solvent.

-

Data Acquisition: A standard proton NMR spectrum is acquired.

-

Interpretation: The chemical shifts, integration values, and coupling patterns of the observed peaks are compared to the expected spectrum for Boc-Glycine. Key expected signals include those for the tert-butyl group of the Boc protector and the methylene protons of the glycine backbone.

¹³C NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: As for ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Interpretation: The chemical shifts of the carbon signals are compared to the expected values. The spectrum will show a characteristic signal for the ¹³C-labeled carbon, which will typically be a singlet with a significantly higher intensity than the other carbon signals at natural abundance. The chemical shifts of the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the methyl carbons of the Boc group are also confirmed.

Elemental Analysis for Elemental Composition

Objective: To determine the percentage by weight of carbon, hydrogen, and nitrogen in the compound.

Methodology:

-

Instrumentation: An automated elemental analyzer.

-

Principle: The sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector (e.g., a thermal conductivity detector).

-

Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of Boc-Glycine-¹³C. The results should be within a narrow margin of error (typically ±0.4%) of the theoretical values.

Visualizing Quality and Application

Diagrams can provide a clear and concise understanding of complex processes. The following have been generated using the Graphviz DOT language to illustrate the quality control workflow and a key application of Boc-Glycine-¹³C.

Conclusion

The Certificate of Analysis for Boc-Glycine-¹³C is more than just a document; it is a comprehensive quality statement that underpins the reliability of your research. By understanding the data presented and the rigorous experimental protocols used to generate them, researchers, scientists, and drug development professionals can have full confidence in the integrity of this critical research material. This guide serves as a reference to aid in the interpretation of the CoA, ensuring that the Boc-Glycine-¹³C used in your experiments meets the high standards required for cutting-edge scientific discovery.

Navigating the Nuances of a Hygroscopic Molecule: A Technical Guide to Boc-Glycine-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of N-(tert-butoxycarbonyl)-glycine-¹³C (Boc-Glycine-¹³C), a critical isotopically labeled amino acid derivative used in peptide synthesis and drug development. Understanding and controlling the interaction of this compound with atmospheric moisture is paramount to ensuring its stability, accurate handling, and the integrity of experimental results. While specific quantitative hygroscopicity data for Boc-Glycine-¹³C is not publicly available, this guide outlines the foundational principles, experimental methodologies, and best practices for its handling and storage, drawing parallels from its unlabeled counterpart, Boc-Glycine, and general guidelines for hygroscopic active pharmaceutical ingredients (APIs).

Physicochemical Properties of Boc-Glycine-¹³C

Boc-Glycine-¹³C is a white to off-white crystalline powder. The introduction of a ¹³C isotope does not significantly alter the macroscopic physicochemical properties of the molecule compared to the unlabeled Boc-Glycine[1][2][3]. Therefore, data available for Boc-Glycine can be largely extrapolated to its ¹³C-labeled form.

| Property | Value | Source |

| Chemical Formula | C₆¹³CH₁₃NO₄ | [4] |

| Molecular Weight | 176.18 g/mol | [4] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 86-89 °C (lit.) | |

| Solubility | Soluble in organic solvents like methanol and acetone; sparingly soluble in water. | |

| Storage Temperature | -20°C for long-term storage. |

Certificates of Analysis for similar Boc-protected amino acids often report a low water content (typically <0.2% by Karl Fischer titration), indicating that the material is supplied in a dry state but also highlighting the need for controlled storage to prevent moisture uptake.

Understanding Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This property can significantly impact the quality, stability, and handling of pharmaceutical compounds. For a crystalline solid like Boc-Glycine-¹³C, moisture uptake can lead to:

-

Physical Changes : Caking, clumping, and changes in flowability, which can complicate accurate weighing and dispensing.

-

Chemical Degradation : Although Boc-protected amino acids are generally stable, excessive moisture can potentially lead to hydrolysis or other degradation pathways over time, especially under elevated temperatures.

-

Inaccurate Molar Concentrations : The absorption of water increases the mass of the substance, leading to errors in the preparation of solutions with precise molar concentrations.

Given that many active pharmaceutical ingredients and excipients are hygroscopic, regulatory bodies like the ICH provide guidelines for stability testing that include an assessment of a substance's sensitivity to moisture.

Quantitative Analysis of Hygroscopicity: Dynamic Vapor Sorption (DVS)

The gold standard for quantifying the hygroscopic nature of a pharmaceutical powder is Dynamic Vapor Sorption (DVS). This gravimetric technique measures the mass change of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.

Illustrative DVS Data and Interpretation

While specific DVS data for Boc-Glycine-¹³C is not available, the table below illustrates a typical hygroscopicity classification based on the percentage of water uptake at 25°C and 80% RH, as per the European Pharmacopoeia.

| Hygroscopicity Class | Water Uptake (% w/w) | Description |

| Non-hygroscopic | < 0.2% | No significant moisture uptake. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Small amount of moisture uptake. |

| Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake. |

| Very hygroscopic | ≥ 15% | Substantial moisture uptake. |

| Deliquescent | Sufficient water is absorbed to form a liquid solution. |

A DVS experiment on Boc-Glycine-¹³C would yield a moisture sorption-desorption isotherm, a plot of the change in mass versus relative humidity. The shape of this isotherm provides valuable information about the mechanism of water uptake (adsorption vs. absorption) and whether the compound forms hydrates.

Experimental Protocol for Dynamic Vapor Sorption (DVS) Analysis

The following is a detailed methodology for a typical DVS experiment to characterize the hygroscopicity of a powdered substance like Boc-Glycine-¹³C.

Objective: To determine the moisture sorption and desorption characteristics of Boc-Glycine-¹³C at a constant temperature (e.g., 25°C).

Apparatus: A Dynamic Vapor Sorption analyzer equipped with a microbalance.

Procedure:

-

Sample Preparation: A small amount of the Boc-Glycine-¹³C powder (typically 5-15 mg) is accurately weighed into the DVS sample pan.

-

Drying: The sample is dried in the DVS instrument under a stream of dry nitrogen (0% RH) at the experimental temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry mass of the sample.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold, for example, 0.0005%/min). The mass at each RH is recorded.

-

Desorption Phase: After reaching the maximum RH (e.g., 90%), the relative humidity is decreased in a similar stepwise manner back to 0% RH. The equilibrium mass at each step is recorded.

-

Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. The results are plotted as a moisture sorption-desorption isotherm (mass change (%) vs. RH (%)).

Handling and Storage of Boc-Glycine-¹³C

Given the hygroscopic nature of Boc-Glycine-¹³C, strict handling and storage procedures are essential to maintain its quality and integrity. The following guidelines are based on standard operating procedures for handling moisture-sensitive APIs.

General Handling Workflow

The following diagram illustrates a typical workflow for handling a hygroscopic compound like Boc-Glycine-¹³C in a laboratory setting.

Storage Decision Tree

The appropriate storage conditions for Boc-Glycine-¹³C depend on its hygroscopicity classification and intended duration of storage. The following decision tree provides a logical guide for determining the correct storage strategy.

Key Storage Recommendations:

-

Primary Container: The original manufacturer's container should be kept tightly sealed at all times when not in use.

-

Secondary Containment: For long-term storage or in high-humidity environments, the primary container should be placed inside a secondary container, such as a desiccator or a sealed bag with a desiccant (e.g., silica gel).

-

Temperature: For optimal chemical stability, Boc-Glycine-¹³C should be stored at -20°C.

-

Inert Atmosphere: For highly sensitive applications, after opening, the container headspace can be purged with an inert gas like argon or nitrogen before resealing.

-

Equilibration: Before opening a container that has been stored at a low temperature, it is crucial to allow it to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold powder.

Conclusion

References

Unveiling the Dynamics: A Technical Guide to the Deprotection Kinetics and Mechanisms of Boc-Glycine-¹³C

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and organic chemistry, prized for its stability and facile, acid-labile removal. Understanding the kinetics and mechanisms governing its cleavage from amino acids, such as ¹³C-labeled glycine, is paramount for optimizing reaction conditions, minimizing side reactions, and ensuring the efficient synthesis of target molecules. This in-depth technical guide provides a comprehensive overview of the deprotection of Boc-Glycine-¹³C, focusing on the underlying chemical principles, quantitative kinetic data, and detailed experimental methodologies.

Core Mechanisms of Boc Deprotection

The removal of the Boc group from Boc-Glycine-¹³C can be primarily achieved through two distinct mechanistic pathways: acid-catalyzed cleavage and thermal deprotection.

Acid-Catalyzed Deprotection

The most prevalent method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The generally accepted mechanism proceeds through the following key steps:

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[3] This initial step is a rapid pre-equilibrium.

-

Formation of a Tert-butyl Cation: The protonated intermediate is unstable and undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative of glycine.[3]

-

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine of glycine.[3]

-

Protonation of the Free Amine: Under the acidic conditions, the newly liberated amino group of glycine is protonated, forming the corresponding ammonium salt.

The rate-determining step in this process is the fragmentation of the protonated Boc-glycine.

Thermal Deprotection

An alternative, catalyst-free method for Boc removal is thermal deprotection, which is particularly useful for substrates sensitive to strong acids. This method involves heating the Boc-protected amino acid at elevated temperatures. The proposed mechanism involves a concerted intramolecular proton transfer, leading to the elimination of isobutylene and the formation of the carbamic acid, which then decarboxylates.

Kinetics of Boc-Glycine-¹³C Deprotection

The rate of Boc deprotection is influenced by several factors, including the strength and concentration of the acid, temperature, and the solvent. While specific kinetic data for Boc-Glycine-¹³C is limited in the literature, valuable insights can be drawn from studies on similar Boc-protected amines.

A pivotal study by Ashworth et al. on the HCl-catalyzed deprotection of a Boc-protected amine revealed a second-order dependence on the acid concentration. This indicates that two molecules of the acid are involved in the rate-determining step, one acting as a specific acid catalyst and the other as a general acid catalyst.

Table 1: Summary of Kinetic Data for Acid-Catalyzed Boc Deprotection

| Substrate | Acid | Solvent | Temperature (°C) | Rate Law | Observed Rate Constant (k_obs) | Reference |

| Boc-protected thioester | HCl | Toluene/propan-2-ol | 30 | Second-order in [HCl] | Not explicitly stated for this substrate | |

| Boc-protected tosylate | HCl | Toluene/propan-2-ol | 50 | Second-order in [HCl] | 1.3 x 10⁻³ M⁻² s⁻¹ | |

| Boc-protected tosylate | H₂SO₄ | Toluene/propan-2-ol | 50 | Second-order in [H₂SO₄] | 1.1 x 10⁻³ M⁻² s⁻¹ | |

| Boc-protected tosylate | CH₃SO₃H | Toluene/propan-2-ol | 50 | Second-order in [CH₃SO₃H] | 1.2 x 10⁻³ M⁻² s⁻¹ |

Note: The provided rate constants are for a different Boc-protected amine and serve as an illustrative example of the kinetic behavior. Direct measurement for Boc-Glycine-¹³C is required for precise values.

Influence of the ¹³C Isotope: The Kinetic Isotope Effect (KIE)

The presence of a ¹³C atom at the carbonyl position of the Boc group in Boc-Glycine-¹³C can potentially influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of the reaction with the lighter isotope (¹²C) to that with the heavier isotope (¹³C).

For the acid-catalyzed deprotection, the rate-determining step involves the cleavage of the C-O bond of the carbonyl group. A ¹³C atom at this position will have a slightly lower zero-point vibrational energy than a ¹²C atom. This difference in zero-point energy can lead to a small but measurable KIE. A study on the decomposition of carbamoyl phosphate, which involves a similar C-O bond cleavage, showed a significant ¹³C kinetic isotope effect of 1.058. This suggests that a measurable KIE could also be expected for the deprotection of Boc-Glycine-¹³C, providing further insight into the transition state of the reaction.

Experimental Protocols for Kinetic Analysis

To determine the deprotection kinetics of Boc-Glycine-¹³C, a well-defined experimental protocol is essential. The following outlines a general approach for monitoring the reaction and extracting kinetic data.

General Experimental Workflow

Detailed Methodologies

Materials:

-

Boc-Glycine-¹³C

-

Anhydrous solvents (e.g., Dichloromethane (DCM), Dioxane)

-

Acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)

-

Internal standard for quantitative analysis (e.g., mesitylene for NMR)

-

Quenching solution (e.g., a cold basic solution like saturated sodium bicarbonate)

Procedure for Acid-Catalyzed Deprotection Kinetic Run:

-

Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of Boc-Glycine-¹³C and an internal standard in the chosen anhydrous solvent.

-

Initiation: At time t=0, add a predetermined concentration of the acid catalyst to the reaction mixture while stirring vigorously.

-

Sampling and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing a cold quenching solution.

-

Analysis: Analyze the quenched samples using a suitable analytical technique to determine the concentrations of the remaining Boc-Glycine-¹³C and the formed Glycine-¹³C.

Analytical Techniques for Monitoring the Reaction:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm) and the appearance of signals corresponding to the deprotected glycine. For ¹³C-labeled glycine, ¹³C NMR can directly monitor the signal of the labeled carbonyl carbon.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate the more nonpolar Boc-Glycine-¹³C from the more polar deprotected glycine product. A UV detector can be used for quantification by integrating the peak areas.

Table 2: Comparison of Analytical Methods for Monitoring Boc Deprotection

| Analytical Method | Advantages | Disadvantages |

| ¹H NMR Spectroscopy | - Provides structural information- Non-destructive- Can be performed in situ | - Lower sensitivity compared to HPLC- Requires deuterated solvents for in situ monitoring |

| ¹³C NMR Spectroscopy | - Direct observation of the labeled carbon- Provides detailed structural information | - Low natural abundance (unless enriched)- Longer acquisition times |

| HPLC | - High sensitivity and resolution- Accurate quantification- Suitable for complex mixtures | - Destructive analysis- Requires method development |

Conclusion

The deprotection of Boc-Glycine-¹³C is a fundamental transformation with well-established acid-catalyzed and thermal mechanisms. While the general principles of the reaction kinetics are understood, particularly the second-order dependence on acid concentration in many cases, there is a notable lack of specific quantitative data for the ¹³C-labeled substrate. The potential for a kinetic isotope effect adds another layer of complexity and an avenue for deeper mechanistic investigation. By employing rigorous experimental protocols utilizing techniques such as NMR and HPLC, researchers can elucidate the precise kinetics of this crucial reaction, leading to more efficient and controlled synthetic processes in drug development and scientific research. Further studies focusing on the direct measurement of rate constants, activation parameters, and the ¹³C KIE for Boc-Glycine-¹³C deprotection are warranted to fill the existing gaps in the literature.

References

The Isotopic Handprint: A Technical Guide to the Impact of Boc-Glycine-¹³C Incorporation on Peptide Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical examination of the incorporation of N-tert-butoxycarbonyl (Boc)-protected, ¹³C-labeled Glycine into peptides. Contrary to what might be intuitively expected, the substitution of a ¹²C atom with its heavier ¹³C isotope does not significantly alter the peptide's three-dimensional structure, such as bond angles, lengths, or overall conformation. The physicochemical properties and biological activity remain largely equivalent. Instead, the profound impact of this isotopic substitution lies in the powerful analytical capabilities it unlocks, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the subtle physicochemical effects, the analytical applications they enable, and the experimental protocols for synthesis and analysis.

The Physical Impact of ¹³C Incorporation: A Subtle Shift

The foundational principle for using ¹³C-labeled peptides as internal standards and analytical probes is their chemical and biological equivalence to their unlabeled counterparts. The substitution of a ¹²C with a ¹³C atom introduces a mass change of approximately one Dalton. This mass increase has subtle, predictable effects on molecular vibrations and, consequently, on spectroscopic measurements. However, it does not alter the elemental composition, electronic structure, or bond lengths in a way that would change the peptide's biological function, such as receptor binding affinity or enzymatic susceptibility.[1]

Quantitative Effects on Spectroscopic Properties

The primary quantitative impact of ¹³C incorporation is observed in spectroscopic techniques sensitive to atomic mass, such as vibrational spectroscopy (FTIR/Raman) and NMR spectroscopy. These changes are not indicative of a structural alteration but are rather a direct consequence of the isotopic substitution itself.

Table 1: Predicted Vibrational Frequency Shifts for a ¹³C-Labeled Glycine Amide I Bond

| Vibrational Mode | Unlabeled ¹²C=O Frequency (cm⁻¹) | ¹³C-Labeled ¹³C=O Frequency (cm⁻¹) | Expected Downshift (cm⁻¹) |

| Amide I (C=O stretch) | ~1650 | ~1610 | ~40 |

Note: The exact frequencies can vary based on the local peptide environment and secondary structure. The downshift is a reliable and predictable effect of the increased reduced mass of the carbonyl bond oscillator.

Table 2: Typical NMR Chemical Shift Differences upon ¹³C Labeling of a Glycine Residue

| Nucleus | Typical Chemical Shift (ppm) | Isotope Effect on Neighboring Nuclei | Expected Change (ppm) |

| ¹³C (labeled) | 40-45 (Gly Cα) | Primary Isotope Effect (not applicable) | N/A |

| ¹³H (on Cα) | ~3.96 | Secondary Isotope Effect (2-bond) | -0.01 to -0.03 (upfield shift) |

| ¹⁵N (amide) | ~110 | Secondary Isotope Effect (1-bond) | -0.05 to -0.1 (upfield shift) |

| ¹³C (carbonyl) | ~172 | Secondary Isotope Effect (1-bond) | -0.02 to -0.05 (upfield shift) |

Note: These shifts are subtle and require high-resolution instrumentation to detect. They represent the slight perturbation of the electronic environment due to the isotopic substitution.

Application in Peptide Structure and Function Analysis

The true impact of incorporating Boc-Glycine-¹³C is realized in its application as a powerful analytical tool. The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active, unlike the predominant ¹²C isotope. This property, combined with its increased mass, allows for highly specific and sensitive detection in NMR and MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Site-specific ¹³C labeling is a cornerstone of modern NMR-based structural biology.[2] By introducing a ¹³C label at a specific glycine residue, researchers can:

-

Simplify Spectra: In a complex peptide with many overlapping signals, the ¹³C-labeled site provides a unique spectral marker that can be selectively observed using heteronuclear correlation experiments (like ¹H-¹³C HSQC).

-

Trace Backbone Conformation: NMR experiments can measure scalar couplings (J-couplings) between the ¹³Cα and other nuclei, which are dependent on dihedral angles, providing critical restraints for structure calculation.

-

Probe Dynamics and Interactions: Changes in the chemical shift of the ¹³C-labeled glycine upon binding to a target protein or ligand provide precise information about the binding site and the conformational changes that occur upon interaction.[3][4]

Caption: General workflow for NMR analysis of a ¹³C-labeled peptide.

Mass Spectrometry (MS)

In proteomics and drug metabolism studies, stable isotope labeling is the gold standard for accurate quantification.[5] A peptide synthesized with Boc-Glycine-¹³C serves as an ideal internal standard.

-

Quantitative Analysis: When mixed with a complex biological sample (e.g., cell lysate or plasma), the ¹³C-labeled peptide is chemically identical to its unlabeled, endogenous counterpart. They co-elute during liquid chromatography and co-ionize in the mass spectrometer. The mass difference allows the instrument to distinguish between the labeled standard (heavy) and the native peptide (light). The ratio of their signal intensities provides a highly accurate and precise measure of the native peptide's concentration.

-

Metabolic Flux Analysis: In metabolic studies, feeding cells ¹³C-labeled precursors allows researchers to track the incorporation of the label into newly synthesized proteins and peptides over time, providing insights into metabolic pathways and protein turnover.

Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide standard.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) with Boc-Glycine-¹³C

This protocol outlines a standard manual procedure for incorporating a Boc-Glycine-¹³C residue using Fmoc (Fluorenylmethyloxycarbonyl) chemistry, which is common for routine synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Boc-Glycine-¹³C (for the specific coupling cycle)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain. Repeat for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for standard Fmoc-amino acids):

-

In a separate vial, dissolve 3 equivalents (eq) of the Fmoc-amino acid and 3 eq of HBTU in DMF.

-

Add 6 eq of DIPEA to activate the amino acid (solution may change color).

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Incorporation of Boc-Glycine-¹³C:

-

Perform the Fmoc deprotection step as described in step 2 to expose the N-terminal amine of the growing peptide chain.

-

In a separate vial, dissolve 3 eq of Boc-Glycine-¹³C and 3 eq of HBTU in DMF.

-

Add 6 eq of DIPEA.

-

Add the activated Boc-Glycine-¹³C solution to the resin and agitate for 1-2 hours.

-

Crucially, do NOT perform an Fmoc deprotection step after this coupling. The Boc group is acid-labile and will be removed during the final cleavage.

-

-

Continuation of Synthesis: If the Boc-Glycine-¹³C is not the N-terminal residue, this protocol requires modification (e.g., using an orthogonal protecting group strategy). This protocol assumes it is the final residue or part of a fragment to be ligated. For this guide's purpose, we assume it's the N-terminal residue for simplicity.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for NMR Sample Preparation and Analysis

This protocol provides a general guideline for preparing a ¹³C-labeled peptide for NMR analysis to confirm incorporation and perform structural studies.

-

Sample Preparation:

-

Dissolve the lyophilized, purified ¹³C-labeled peptide in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

-

The final concentration should typically be between 0.5 and 2 mM.

-

Add 5-10% D₂O to the sample for the spectrometer's lock signal.

-

Add a chemical shift reference standard, such as DSS or TSP, if desired.

-

Filter the final solution into a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This is the key experiment to verify the label's incorporation. A single cross-peak should appear corresponding to the correlation between the ¹³Cα of the labeled glycine and its directly attached protons.

-

The coordinates of this peak (¹H and ¹³C chemical shifts) confirm the presence and electronic environment of the labeled site.

-

Further experiments like NOESY, TOCSY, and HNCACB can be performed for full structure determination and resonance assignment.

-

-

Data Processing and Analysis:

-

Process the spectra using software such as TopSpin, NMRPipe, or MestReNova.

-

Analyze the ¹H-¹³C HSQC spectrum to identify the glycine peak.

-

Use the chemical shifts and any observed NOEs involving the labeled glycine to inform structural models or map interaction surfaces.

-

Conclusion

The incorporation of Boc-Glycine-¹³C into a peptide chain is a powerful strategy that minimally perturbs the peptide's intrinsic structure while maximizing its analytical tractability. The true impact is not on the peptide's conformation but on the ability to perform highly sensitive and specific experiments. For researchers in drug development and structural biology, ¹³C labeling provides an indispensable tool for elucidating peptide structure, quantifying its presence in complex mixtures, and probing its molecular interactions with unparalleled precision.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]